6-Methoxy-5,8-dihydronaphthalen-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxy-5,8-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C11H13NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-5H,6-7,12H2,1H3 |
InChI Key |
KCWDJYZWNMPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2=C(C1)C=CC=C2N |
Origin of Product |
United States |
Research Trajectory and Contextualization of 6 Methoxy 5,8 Dihydronaphthalen 1 Amine
Structural Classification within Dihydronaphthalene Chemical Space
6-Methoxy-5,8-dihydronaphthalen-1-amine belongs to the family of dihydronaphthalenes, which are bicyclic aromatic hydrocarbons. The core structure consists of a benzene (B151609) ring fused to a cyclohexadiene ring. The position of the double bonds in the partially saturated ring and the nature and location of substituents dictate the specific classification and properties of the derivative.
Structurally, this compound is characterized by:
A dihydronaphthalene backbone.
A methoxy (B1213986) group (-OCH₃) at the 6th position of the bicyclic system.
An amino group (-NH₂) at the 1st position.
The presence of both an electron-donating methoxy group and a nucleophilic amino group on the dihydronaphthalene scaffold makes it a versatile intermediate for further chemical synthesis and a candidate for biological activity screening. Precursors like 6-methoxy-1-tetralone (B92454) are often used in the synthesis of such derivatives. researchgate.netchemicalbook.com Aryldihydronaphthalenes (ADHNs), a major subtype of the lignan (B3055560) family, are classified based on the distribution of double bonds and pendent phenyl rings, highlighting the structural diversity achievable within this chemical space. nih.gov
Table 1: Chemical Properties of this compound and Related Precursors This table is interactive. Click on the headers to sort.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Common Precursor/Related Compound |
|---|---|---|---|
| This compound | C₁₁H₁₃NO | 175.23 | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₂O₂ | 176.21 | Anisole (B1667542) and an acylating agent google.com |
| 2-Amino-1,2-dihydronaphthalene (B1197852) | C₁₀H₁₁N | 145.21 | Phenylisobutylamine (structural analogue) wikipedia.org |
Historical Development and Significance of Dihydronaphthalene Scaffolds in Medicinal Chemistry
The dihydronaphthalene scaffold is a privileged structure in medicinal chemistry, with research dating back to the early 20th century. hathitrust.org Its significance stems from its presence in natural products and its utility as a core framework for developing synthetic bioactive molecules. nih.gov
A pivotal moment in the history of dihydronaphthalene research was the discovery of its potential as an anticancer agent, inspired by natural products like Colchicine (B1669291) and Combretastatin (B1194345) A-4 (CA4). scispace.comrsc.org This led to a long-term, structure-activity relationship (SAR) driven exploration, revealing that the dihydronaphthalene molecular scaffold could provide potent inhibitors of tubulin polymerization. scispace.comrsc.org These compounds function by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Key developments in the medicinal chemistry of dihydronaphthalenes include:
Tubulin Polymerization Inhibitors: Dihydronaphthalene analogues have been developed as potent inhibitors of tubulin polymerization, with some displaying low nanomolar cytotoxicity against human cancer cell lines. scispace.comrsc.org
Vascular Disrupting Agents (VDAs): Inspired by the water-soluble phosphate (B84403) prodrug of CA4 (CA4P), researchers have synthesized water-soluble dihydronaphthalene-based prodrugs. scispace.comrsc.orgnih.gov These VDAs are designed to selectively damage tumor-associated vasculature, leading to a reduction in tumor blood flow. scispace.comrsc.org
Sphingosine-1-Phosphate (S1P) Receptor Agonists: The dihydronaphthalene scaffold has also been utilized to develop potent and selective agonists for the S1P₁ receptor. nih.gov These compounds have shown efficacy in lowering peripheral lymphocyte counts in animal models, indicating potential applications in autoimmune diseases. nih.gov
Table 2: Milestones in the Medicinal Chemistry of Dihydronaphthalene Scaffolds This table is interactive. Click on the headers to sort.
| Year of Report | Development | Therapeutic Target/Application | Reference |
|---|---|---|---|
| 1920 | Early academic work on dihydronaphthalene derivatives. | Chemical Synthesis | hathitrust.org |
| 2011 | Discovery of dihydronaphthalene derivatives as potent S1P₁ receptor agonists. | Immunology, Autoimmune Disease | nih.gov |
| 2017 | Synthesis of dihydronaphthalene analogues inspired by Combretastatin A-4. | Oncology, Tubulin Polymerization Inhibition | scispace.comrsc.org |
| 2018 | Design of amino acid prodrug conjugates of amino-dihydronaphthalene analogues. | Oncology, Vascular Disruption | researchgate.net |
Interdisciplinary Research Landscape for Amino-Dihydronaphthalene Compounds
The introduction of an amino group onto the dihydronaphthalene scaffold, creating amino-dihydronaphthalenes, opens up a broad and interdisciplinary research landscape spanning medicinal chemistry, pharmacology, and materials science.
In medicinal chemistry and pharmacology , amino-dihydronaphthalenes have been investigated for a range of biological activities. For instance, 2-amino-1,2-dihydronaphthalene (2-ADN) is known as a stimulant and a rigid analogue of amphetamine, demonstrating activity in the central nervous system. wikipedia.org This positions amino-dihydronaphthalenes as structures of interest in neuropharmacology.
More recently, the focus has shifted significantly towards oncology. The amino group serves as a crucial functional handle for several reasons:
It can mimic the phenolic hydroxyl group of natural products like CA4, which is important for binding to tubulin. researchgate.net
It provides a site for creating water-soluble prodrugs, such as amino acid prodrug conjugates. researchgate.net This strategy aims to improve the bioavailability of potent parent anticancer agents. researchgate.net
Research has shown that amino-dihydronaphthalene compounds can be potent inhibitors of tubulin polymerization and demonstrate significant cytotoxicity against various human cancer cell lines. researchgate.net
In the field of organic synthesis , amino-dihydronaphthalenes are valuable synthetic intermediates. The synthesis often starts from readily available materials like 6-methoxy-1-tetralone. researchgate.net The development of efficient synthetic routes, including intramolecular cyclization reactions and metal-catalyzed processes, is an active area of research to build structural diversity into the dihydronaphthalene framework for further investigation. nih.gov
The interdisciplinary interest is also evident in materials science, where naphthoquinone derivatives, which can be synthesized from dihydronaphthalene precursors, are explored for their unique properties. Mechanochemical synthesis methods are being developed as environmentally friendly alternatives for creating libraries of these compounds. rsc.org
Synthetic Methodologies for 6 Methoxy 5,8 Dihydronaphthalen 1 Amine and Analogues
Strategic Approaches to the Dihydronaphthalene Core
The foundational step in synthesizing the target compound is the creation of the dihydronaphthalene skeleton. Chemists have developed several reliable routes to this essential intermediate.
A prevalent and effective strategy for building the dihydronaphthalene core begins with 6-Methoxy-1-tetralone (B92454). sigmaaldrich.comlookchem.comchemicalbook.com This starting material is commercially available and can be synthesized through several routes, including the intramolecular Friedel-Crafts cyclization of 4-(3-methoxyphenyl)butanoic acid derivatives. chemicalbook.comchemicalbook.com One common method involves treating methyl 4-(3-methoxyphenyl)butanoate with Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which promotes cyclization to yield 6-methoxy-1-tetralone. chemicalbook.comchemicalbook.com An alternative "one-pot" method involves the reaction of anisole (B1667542) with an acylating agent in the presence of a Lewis acid, such as aluminum trichloride, to form an intermediate that cyclizes upon heating to generate the tetralone. chemicalbook.comgoogle.com
Once obtained, 6-Methoxy-1-tetralone serves as a versatile platform for further transformations. For example, the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and dimethylformamide, can convert 6-methoxy-1-tetralone into 1-chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene. ias.ac.in This reaction introduces a double bond into the saturated ring, thus forming the dihydronaphthalene system, while simultaneously adding functional groups that can be used for subsequent chemical modifications. ias.ac.in
Table 1: Selected Synthesis Methods for 6-Methoxy-1-tetralone
| Starting Material | Reagents | Key Transformation | Reference |
|---|---|---|---|
| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent (P₂O₅/MeSO₃H), DCE | Intramolecular acylation | chemicalbook.comchemicalbook.com |
| Anisole and Acylating Agent | Lewis Acid (e.g., AlCl₃), Solvent (e.g., Dichloroethane) | Friedel-Crafts acylation followed by intramolecular cyclization | chemicalbook.comgoogle.com |
| (4-methoxyphenyl)acetyl chloride | Ethylene, Aluminum chloride, Dichloromethane | Friedel-Crafts acylation with subsequent cyclization | orgsyn.org |
Achieving the specific 1-amino-6-methoxy substitution pattern on the dihydronaphthalene core requires precise control over the position of chemical reactions, a concept known as regioselectivity. Modern synthetic methods, particularly those involving directed C-H activation, offer powerful tools for functionalizing naphthalene (B1677914) derivatives at specific sites. nih.gov While direct C-H amination at the C1 position of a pre-formed 6-methoxydihydronaphthalene is challenging, a more common approach involves introducing a nitro group, which then serves as a precursor to the amine.
The nitration of methoxy-substituted naphthalenes or tetralones typically occurs at positions activated by the electron-donating methoxy (B1213986) group. The final position of the amine is therefore often dictated by the regioselectivity of this initial nitration step. Another strategy involves the regioselective amination of naphthalene-1,4-diones, which can proceed through a Michael addition mechanism, followed by oxidation to re-form the aromatic system. rsc.org This highlights the importance of choosing a synthetic route where the directing effects of existing substituents guide incoming groups to the desired positions.
The introduction of the primary amine group is most frequently accomplished through the reduction of a nitro group. unimi.ityoutube.com This transformation is a cornerstone of aromatic amine synthesis and can be achieved using a wide variety of reagents, allowing chemists to select conditions that are compatible with other functional groups in the molecule. unimi.itcommonorganicchemistry.com
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comcommonorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective catalyst, though Raney nickel is also frequently used. commonorganicchemistry.comyoutube.com This approach is often clean and high-yielding.
Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), in an acidic medium like acetic acid or hydrochloric acid. commonorganicchemistry.comwikipedia.orgyoutube.com These reactions are robust and often show good chemoselectivity. commonorganicchemistry.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can also be employed to reduce nitro groups, sometimes offering selectivity in molecules with multiple reducible groups. commonorganicchemistry.comwikipedia.org
An alternative pathway to the primary amine is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide (B116566) with a suitable halo-functionalized dihydronaphthalene, followed by the liberation of the primary amine using hydrazine (B178648) hydrate. libretexts.orggoogle.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines
| Reagent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂ / Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Effective, widely used, can affect other groups like alkenes. | youtube.comcommonorganicchemistry.com |
| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst | Often used when dehalogenation is a concern. | commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH, HCl) | Iron powder in acidic solution | Classic, economical, and mild method. | commonorganicchemistry.comyoutube.com |
| SnCl₂ / Acid | Tin(II) chloride in acidic solution | Mild conditions, good for sensitive substrates. | commonorganicchemistry.com |
| Zn / Acid | Zinc dust in acidic solution | Mild and effective reducing agent. | commonorganicchemistry.comwikipedia.org |
For applications requiring a specific stereoisomer, asymmetric synthesis is employed to create the chiral dihydronaphthalene scaffold with high enantioselectivity. N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of 1,2-dihydronaphthalenes. nih.govresearchgate.net In this approach, a cascade annulation reaction between benzodiketones and enals, catalyzed by a chiral NHC under oxidative conditions, can produce highly functionalized dihydronaphthalenes with excellent diastereomeric ratios and enantiomeric excesses. nih.gov
Another strategy involves the enantioselective intramolecular aza-Michael reaction. nih.gov This process can be used to form a chiral nitrogen-containing ring system, which can be a precursor to the final amine. Catalysis by chiral phosphoric acids, for instance, can effectively control the stereochemical outcome of the cyclization, leading to products with high enantiopurity. nih.gov These advanced methods provide access to single enantiomers of complex molecules, which is often crucial for their biological applications.
Advanced Synthetic Transformations and Derivatization Strategies
Once the core structure of 6-Methoxy-5,8-dihydronaphthalen-1-amine is assembled, it can be further modified to create a diverse range of analogues. These derivatization strategies often involve reactions at the amine functionality or other reactive sites on the scaffold.
Condensation reactions are a key class of transformations for extending and elaborating the molecular framework. The primary amine of the title compound is a nucleophile and can readily participate in condensation reactions with electrophilic partners like aldehydes, ketones, and acid chlorides.
For example, reaction with a carbonyl compound (aldehyde or ketone) can form an imine (Schiff base), which can be subsequently reduced in a process known as reductive amination to yield a secondary amine. libretexts.org Reaction with an acid chloride or other acylating agent will form a stable amide bond. rsc.org Such derivatizations are useful for exploring structure-activity relationships by appending new functional groups to the core scaffold.
Furthermore, the dihydronaphthalene core itself can be constructed via condensation-based annulation strategies. The condensation of an enamine, derived from a ketone, with a suitable reaction partner can lead to the formation of tetrahydronaphthalene structures, which are direct precursors to the dihydronaphthalene system. nih.gov
Annulation Reactions for Novel Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a powerful tool for generating novel heterocyclic systems from aminodihydronaphthalene precursors. These strategies enable the rapid construction of complex, polycyclic molecules that are of significant interest in medicinal chemistry and materials science. nih.govbohrium.com The primary amine of this compound serves as a versatile handle for initiating cyclization cascades.
One prominent strategy involves the condensation of the amine with bifunctional electrophiles to form fused heterocycles. For example, reaction with α,β-unsaturated ketones can lead to fused pyridinone systems via a Michael addition-cyclization-oxidation sequence. Similarly, aryne annulation strategies have been developed for the convergent synthesis of heterocycles like isoquinolines and quinolines from enamine substrates. caltech.edu This method could be adapted to dihydronaphthalene enamines to construct unique fused systems.
Photochemical annulations represent another modern approach. For instance, a [4+2] annulation of silylimines with olefins, initiated by visible light, has been used to synthesize highly functionalized 1-aminotetralins. researchgate.net This methodology, which proceeds through a diradical-mediated hydrogen atom transfer, could potentially be applied to precursors of this compound to build complex polycyclic structures with high diastereoselectivity.
The table below summarizes representative annulation strategies applicable to aminotetralin and dihydronaphthalene scaffolds for the synthesis of N-fused heterocycles.
| Annulation Strategy | Reactant Type | Resulting Heterocycle | Key Features |
| Transfer-Annulation | Heteroaryl Ketone + Alkyl Bromide | Fused Pyridines, Imidazoles | Aromatisation-driven intramolecular acyl transfer; operationally simple. nih.gov |
| Aryne Annulation | Enamine + Aryne Precursor | Isoquinolines, Quinolines | Convergent synthesis; access to otherwise prohibited structures. caltech.edu |
| Photochemical [4+2] Annulation | Aryl Silylimine + Olefin | Fused Tetralins/Piperidines | Visible-light mediated; excellent diastereoselectivity. researchgate.net |
| Radical Redox Annulation | Aryl Alkene + Redox-Active Precursor | Pyrrolidines, Piperidines | Photocatalytic; broad substrate scope for saturated heterocycles. nih.gov |
These methods highlight the versatility of the aminodihydronaphthalene core in constructing diverse and complex heterocyclic architectures, driven by the strategic choice of reaction partners and conditions. nih.govnih.gov
Development of Prodrug Conjugates from Amino-Dihydronaphthalenes
The primary amine functionality of this compound and its analogs makes it an ideal attachment point for promoieties in the design of prodrugs. Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. nih.govresearchgate.net Conjugating a promoiety, such as an amino acid, can mask polar groups, enhance lipophilicity, and leverage endogenous transporter proteins to improve bioavailability. nih.gov
A common and effective approach is the formation of an amide linkage between the drug's amine and the carboxylic acid of an amino acid. researchgate.net These amino acid conjugates can be designed to be recognized by specific transporters, such as the L-type amino acid transporter (LAT1) or peptide transporters (PEPT1/2), which are often overexpressed in certain tissues, including the central nervous system (CNS) and some tumors. nih.gov This strategy can facilitate targeted delivery and improve passage across biological barriers like the blood-brain barrier. nih.gov
The selection of the amino acid promoiety allows for the fine-tuning of the prodrug's properties. For example, conjugating lipophilic amino acids like valine or phenylalanine can increase membrane permeability via passive diffusion. nih.gov The resulting amide bond is designed to be stable in the gastrointestinal tract but susceptible to cleavage by endogenous enzymes (e.g., amidases or esterases if an amino acid ester is used) at the target site, releasing the active parent drug. nih.govump.edu.pl
The table below outlines key considerations in the design of amino acid prodrugs from an amino-dihydronaphthalene scaffold.
| Design Parameter | Rationale | Potential Outcome | Example Amino Acids |
| Target Transporter | Utilize endogenous uptake mechanisms. | Enhanced absorption and targeted delivery. nih.gov | L-Valine, L-Leucine (for LAT1) |
| Lipophilicity | Increase passive membrane diffusion. | Improved oral bioavailability. | Phenylalanine, Isoleucine |
| Enzymatic Lability | Ensure timely release of the active drug. | Efficient bioactivation at the target site. nih.gov | Simple amino acids for general amidases. |
| Stereochemistry | Influence transporter affinity and stability. | Optimized transport efficiency and reduced susceptibility to non-target enzymes. nih.gov | L-amino acids (natural) vs. D-amino acids (more stable). |
This prodrug approach represents a powerful tool to enhance the therapeutic potential of novel agents derived from the amino-dihydronaphthalene scaffold by optimizing their delivery and pharmacokinetic profiles. researchgate.netump.edu.pl
Dearomatization and Hydride Addition Reactions for Dihydronaphthalene Formation
The construction of the 5,8-dihydronaphthalene core of the title compound often relies on dearomatization reactions, which convert a flat, aromatic naphthalene precursor into a three-dimensional, sp³-rich scaffold. nih.gov One of the most classic and effective methods for this transformation is the Birch reduction. This reaction involves the treatment of a naphthalene derivative with an alkali metal (e.g., sodium or lithium) in liquid ammonia (B1221849) with a proton source like ethanol. For methoxy-substituted naphthalenes, the Birch reduction typically yields a 1,4-dihydronaphthalene (B28168) product, preserving the electron-donating methoxy group on the double bond.
A more recent and innovative approach involves a base-induced dehydrogenative and dearomative transformation. In one reported methodology, solvothermal treatment of a 1-naphthylmethylamine with potassium hydride (KH) induces two consecutive β-hydride eliminations to generate a 1-naphthonitrile (B165113) intermediate and KH in situ. The freshly generated and highly reactive KH then acts as a hydride source, adding regioselectively to the C4 position of the naphthonitrile in a dearomative fashion. This process affords an α-cyano benzylic carbanion, which can be trapped with various electrophiles to yield functionalized 1,4-dihydronaphthalene-1-carbonitriles. This method demonstrates a novel pathway for dearomatization coupled with C-C bond formation.
The table below compares these two key methods for dihydronaphthalene synthesis.
| Method | Reagents | Key Intermediate | Key Features |
| Birch Reduction | Na or Li, liquid NH₃, EtOH | Radical anion | Classic, reliable method for 1,4-dihydronaphthalene synthesis from naphthalenes. |
| Base-Induced Dearomatization | KH or n-BuLi/t-BuOK, THF, heat | 1-Naphthonitrile | In situ generation of a potent hydride reagent (KH) for dearomative addition. |
Site-Specific Sulfonylation Methodologies
Introducing a sulfonyl group at a specific position on the this compound scaffold can significantly alter its electronic and steric properties. Site-specific sulfonylation is typically achieved by targeting either the nucleophilic primary amine or a specific C-H bond on the aromatic ring.
The most direct method is the sulfonylation of the primary amine to form a sulfonamide. This reaction is readily accomplished by treating the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The choice of the sulfonyl chloride allows for the introduction of a wide variety of aryl or alkyl R-groups.
Achieving regioselective C-H sulfonylation on the aromatic ring is more challenging but offers access to different isomers. Modern synthetic methods, such as visible-light-promoted organophotoredox catalysis, have enabled the direct C-H functionalization of various heterocycles. researchgate.net For a substrate like this compound, the electronic directing effects of the methoxy and amino groups would strongly influence the position of sulfonylation. The methoxy group is an ortho-, para-director, while the amino group (or its protonated form) is also an ortho-, para-director (or meta-director, respectively). The outcome would depend heavily on the reaction conditions, particularly the pH. A plausible site for electrophilic sulfonylation would be the position ortho to the powerful activating methoxy group.
The table below summarizes methodologies for introducing a sulfonyl group onto the scaffold.
| Reaction Type | Reagents | Position Targeted | Resulting Functional Group |
| N-Sulfonylation | R-SO₂Cl, Pyridine or Et₃N | Primary amine (N1) | Sulfonamide |
| C-H Sulfonylation | Sulfonylating agent, Catalyst (e.g., photocatalyst) | Aromatic ring (C-H) | Aryl/Alkyl Sulfone |
Mechanistic Investigations of Biological Interactions of 6 Methoxy 5,8 Dihydronaphthalen 1 Amine Derivatives
Elucidation of Tubulin Polymerization Inhibition Mechanisms
Derivatives of the dihydronaphthalene scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, motility, and structure. These agents typically function by interacting with the colchicine (B1669291) binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. nih.govresearchgate.netresearchgate.net
The binding of these compounds to the colchicine site prevents the tubulin dimers from polymerizing into microtubules. researchgate.net This leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. Consequently, the cell cycle is arrested, most commonly in the G2/M phase, preventing the cell from progressing through mitosis. mdpi.comnih.gov This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. mdpi.com
Research into a novel series of dihydronaphthalene analogs bearing structural similarity to combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor, has provided insight into this mechanism. Certain analogs demonstrated a remarkable ability to inhibit tubulin assembly at concentrations comparable to CA-4. nih.gov For instance, the aminoguanidine (B1677879) derivative 81, a compound with structural similarities, was found to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 8.4 µM, with molecular docking studies confirming its likely interaction with the colchicine binding site. mdpi.com Another potent compound, 25a, showed superior tubulin polymerization inhibition (IC₅₀ = 2.1 µM) compared to colchicine itself. mdpi.com
| Compound | Target | Mechanism of Action | IC₅₀ (Tubulin Polymerization) | Reference |
|---|---|---|---|---|
| Dihydronaphthalene Analogs | β-tubulin | Binds to colchicine site, inhibits microtubule assembly | Comparable to Combretastatin A-4 | nih.gov |
| Compound 25a | β-tubulin | Inhibits microtubule assembly | 2.1 µM | mdpi.com |
| Aminoguanidine derivative 81 | β-tubulin | Inhibits microtubule assembly, likely at colchicine site | 8.4 µM | mdpi.com |
| OAT-449 | β-tubulin | Prevents polymerization of tubulin | More effective than vincristine | nih.gov |
Analysis of Vascular Disrupting Agent (VDA) Modalities
The tubulin-inhibiting properties of dihydronaphthalene derivatives also confer upon them the modality of Vascular Disrupting Agents (VDAs). VDAs represent a therapeutic strategy aimed at selectively targeting and destroying the established blood vessels of tumors, leading to a shutdown of blood supply and subsequent tumor necrosis. elsevierpure.comnih.govnih.gov
The mechanism of action for VDA-active dihydronaphthalene derivatives is rooted in their potent effect on endothelial cells, which form the lining of blood vessels. These cells are particularly sensitive to tubulin polymerization inhibitors. Most VDAs function by binding to the colchicine site on the tubulin of endothelial cells. elsevierpure.com This leads to a rapid and catastrophic collapse of the microtubule cytoskeleton within these cells. elsevierpure.comnih.gov
The structural collapse causes the endothelial cells to change shape, retract, and detach from the vessel wall, leading to increased vascular permeability, vessel occlusion, and hemorrhage. elsevierpure.comnih.gov This process happens quickly, with significant vascular shutdown observed within hours of administration. elsevierpure.comnih.govnih.gov For example, the dihydronaphthalene-based prodrug OXi6197, which releases the active agent OXi6196, demonstrated dose-dependent vascular shutdown in tumor models, with over 90% signal loss within 6 hours at sufficient doses. elsevierpure.comnih.gov This acute disruption of blood flow deprives the tumor core of oxygen and nutrients, resulting in massive central necrosis. elsevierpure.comnih.govelsevierpure.com
| Compound/Prodrug | Cellular Target | Observed Effect | Timeframe | Reference |
|---|---|---|---|---|
| OXi6196 | HUVECs (endothelial cells) | Disruption of capillary-like networks, cell collapse | Not specified | elsevierpure.comnih.gov |
| OXi6197 (prodrug) | Tumor Vasculature | >90% vascular shutdown | Within 6 hours | elsevierpure.comnih.gov |
| Combretastatin-A4-Phosphate (CA4P) | Tumor Vasculature | Loss of tumor perfusion, cell necrosis | Not specified | elsevierpure.com |
Molecular Interaction Dynamics with Specific Protein Targets (e.g., Bcl-xL, Estrogen Receptor, Kinase Proteins)
The primary molecular target for the cytotoxic activity of many dihydronaphthalene derivatives is tubulin. The downstream consequences of tubulin polymerization inhibition, however, involve complex interactions with various regulatory proteins, including those involved in apoptosis.
Following mitotic arrest induced by these agents, cells may undergo mitotic catastrophe, a process that often leads to apoptosis. This apoptotic pathway is regulated by the Bcl-2 family of proteins. Research on compound 25a, a potent tubulin inhibitor, showed that its induction of apoptosis was associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.com This suggests that the activity of these derivatives against cancer cells is linked to their ability to overcome the protective effects of anti-apoptotic proteins, although this appears to be an indirect, downstream effect of mitotic catastrophe rather than a direct binding interaction with Bcl-xL.
The structural similarity of the dihydronaphthalene core to other biologically active scaffolds has prompted investigations into other potential targets. For instance, certain cyclic analogues of tamoxifen, a well-known estrogen receptor (ER) modulator, feature a dihydronaphthalene-like framework. These compounds have been shown to bind to the ER, indicating that this scaffold can be adapted to interact with steroid hormone receptors. However, direct interaction of 6-methoxy-5,8-dihydronaphthalen-1-amine derivatives with the estrogen receptor has not been extensively documented in the reviewed literature.
Similarly, while some tubulin inhibitors have been found to possess dual activity as kinase inhibitors, specific data on this compound derivatives directly inhibiting kinase proteins is not available in the current body of research. Therefore, the principal and well-documented mechanism of action remains the direct inhibition of tubulin polymerization.
Exploration of Anti-inflammatory and Immunomodulatory Action Mechanisms
Scientific literature directly investigating the anti-inflammatory and immunomodulatory action mechanisms specifically for this compound derivatives was not available in the reviewed sources. While other dihydropyridine (B1217469) and naphthalene-related structures have shown anti-inflammatory properties, a direct mechanistic link for the specified compound class could not be established. nih.govresearchgate.net
Investigation of Antimicrobial Action Pathways
Recent studies have explored the potential of dihydronaphthalene derivatives as antimicrobial agents, revealing mechanisms that differ from their cytotoxic actions. One key pathway involves the inhibition of bacterial efflux pumps, which are membrane proteins that bacteria use to expel antibiotics, conferring multidrug resistance (MDR).
A study focused on novel dihydronaphthalene-imidazole ligands identified their potential as inhibitors of the NorA efflux pump in Staphylococcus aureus, a major pathogen known for its resistance to multiple antibiotics. By inhibiting this pump, the derivatives can restore the efficacy of antibiotics that would otherwise be expelled from the bacterial cell. This "dual-action" approach, combining an antibiotic with an efflux pump inhibitor (EPI), is a promising strategy to combat resistant infections. The naphthyl-methylpiperazine derivative 9, for example, showed potent EPI properties in Enterobacter aerogenes.
The antimicrobial activity of related naphthalene (B1677914) derivatives has also been documented. Naphthalene-containing hydrazone derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, with some compounds showing promising results. This suggests that the naphthalene core is a viable scaffold for the development of new antimicrobial agents.
| Compound Class | Bacterial Strain | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| Dihydronaphthalene-imidazole ligands | Staphylococcus aureus | Inhibition of NorA efflux pump | Potential to reverse multidrug resistance | |
| Naphthyl-methylpiperazine derivative 9 | Enterobacter aerogenes | Efflux Pump Inhibition (EPI) | Potent "dual action" with oxacillin | |
| Naphthalene-containing hydrazones | Various bacteria and fungi | Not fully elucidated | Inhibitory activity against tested strains |
Computational and Theoretical Chemistry Studies of 6 Methoxy 5,8 Dihydronaphthalen 1 Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. bhu.ac.in Calculations for 6-Methoxy-5,8-dihydronaphthalen-1-amine, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry) and its electronic characteristics. researchgate.net
The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. These parameters are crucial for understanding the molecule's shape and steric profile.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Atoms | Value (Å/°) |
| Bond Length | C1-N | 1.39 Å |
| C6-O | 1.37 Å | |
| O-CH3 | 1.43 Å | |
| C4a-C8a | 1.51 Å | |
| Bond Angle | C2-C1-N | 121.5° |
| C5-C6-O | 124.8° | |
| C6-O-CH3 | 118.2° | |
| Dihedral Angle | C2-C1-C8a-C8 | -179.5° |
| C5-C6-O-CH3 | 4.5° |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for estimating the binding affinity and interaction patterns of a molecule like this compound with a specific biological receptor. Given its structure, plausible targets could include neurotransmitter receptors such as serotonin (B10506) or dopamine (B1211576) receptors.
The simulation places the ligand into the binding site of the receptor and calculates a "docking score," which is an estimation of the binding free energy. A lower (more negative) score generally suggests a more favorable binding interaction. fip.org The analysis also identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Serotonin Receptor
| Parameter | Value/Description |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Hydrogen Bonds | Amine group (NH2) with ASP-110 |
| Methoxy (B1213986) group (O) with SER-150 | |
| Hydrophobic Interactions | Naphthalene (B1677914) ring with PHE-340, TRP-336 |
| Pi-Pi Stacking | Aromatic ring with PHE-340 |
These predicted interactions provide a structural hypothesis for the molecule's mechanism of action at a specific target.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule or a ligand-protein complex over time. nih.gov An MD simulation, typically running for nanoseconds, can assess the stability of the binding pose predicted by molecular docking. fip.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization
Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic transitions. youtube.comunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher kinetic stability. This analysis also helps in characterizing the potential for intramolecular charge transfer, where electron density moves from the HOMO to the LUMO upon electronic excitation. For this compound, the HOMO is likely localized on the electron-rich aromatic ring and the amine group, while the LUMO may be distributed across the naphthalene system.
Table 3: Illustrative Frontier Molecular Orbital Properties (Illustrative Data)
| Parameter | Energy Value (eV) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
The calculated HOMO-LUMO gap provides insight into the compound's electronic properties and its potential role in charge-transfer interactions. mdpi.com
Potential Energy Surface and Conformational Landscape Analysis
A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Potential Energy Surface (PES) analysis is a computational method used to explore the different possible conformations of a molecule and their relative energies.
This analysis is performed by systematically rotating specific rotatable bonds (defined by dihedral angles) in the molecule and calculating the energy at each step. For this compound, key rotations would include the bond connecting the methoxy group to the aromatic ring and the bonds around the amine group. The resulting PES map reveals the global minimum energy conformation (the most stable shape) as well as other low-energy local minima. It also identifies the energy barriers between these conformations, providing information on the molecule's flexibility and the likelihood of it adopting different shapes at room temperature. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site.
This compound as a Versatile Synthetic Intermediate
The chemical compound this compound serves as a valuable and versatile building block in synthetic organic chemistry. Its unique structure, featuring a methoxy-substituted aromatic ring fused to a partially saturated cyclohexene ring with an amine functional group, provides a rich platform for the construction of complex molecular architectures. This strategic combination of functionalities allows for its application in the synthesis of natural products, the development of novel pharmaceutical scaffolds, and the creation of diverse molecular libraries through hybridization and diversification strategies.
Advanced Analytical Methodologies in Research on Dihydronaphthalene Amines
Spectroscopic Techniques for Structural Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))
Spectroscopic methods are paramount for the unambiguous determination of a molecule's three-dimensional structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 6-Methoxy-5,8-dihydronaphthalen-1-amine, ¹H NMR would be used to identify the number of distinct protons, their chemical environments, and their proximity to one another. For instance, the aromatic protons would appear in a specific region of the spectrum, while the protons of the dihydronaphthalene and methoxy (B1213986) groups would have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY and HSQC, would further map out the connectivity between protons and the carbon atoms they are attached to.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C-O stretching of the methoxy ether, and the C=C stretching of the aromatic ring.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound with high accuracy.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic, amine, methylene, and methoxy protons. |
| ¹³C NMR | Resonances for aromatic, aliphatic, and ether carbons. |
| IR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C=C bonds. |
| MS | A molecular ion peak corresponding to the exact mass of the compound. |
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | The geometry of the molecule. |
Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are essential for separating the target compound from any impurities or byproducts from a chemical synthesis and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. A solution of the crude product would be passed through a column packed with a stationary phase, and the different components would separate based on their affinity for the stationary phase and the mobile phase. By using a suitable detector, such as a UV-Vis spectrophotometer, the purity of this compound can be quantified. The choice of the stationary phase (e.g., C18) and the mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be optimized to achieve the best separation.
| Technique | Application | Typical Parameters |
| HPLC | Purity assessment and purification. | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a specific wavelength. |
Q & A
Q. What are the recommended synthetic routes for 6-Methoxy-5,8-dihydronaphthalen-1-amine, and what methodological considerations are critical for reproducibility?
- Methodological Answer : A common approach involves reductive amination of 6-methoxy-5,8-dihydronaphthalen-1-one using methylamine and a reducing agent like sodium cyanoborohydride under inert conditions. Alternatively, nucleophilic substitution of methoxy groups in naphthalene derivatives with amines (e.g., using ammonium chloride and pyridine as a catalyst) is viable . Key considerations include maintaining anhydrous conditions, monitoring reaction progress via TLC/HPLC, and optimizing temperature (typically 60–80°C) to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : The compound is classified under acute toxicity (Category 4) and chronic aquatic hazard (Category 4) per EU-GHS/CLP. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid prolonged storage; monitor for discoloration or precipitation, which indicate decomposition .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -/-NMR to verify the dihydronaphthalene backbone and methoxy/amine substituents. Compare chemical shifts with related compounds like (2S)-6-Methoxy-1,2,3,4-tetrahydronaphthylamine .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) or GC-MS for volatile impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions may arise from disordered methoxy/amine groups or non-covalent interactions. Use SHELX programs (e.g., SHELXL for refinement) to model disorder with PART instructions and validate via R-factor convergence (<5%) and residual electron density maps . For ambiguous cases, cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths/angles .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric reductive amination with chiral catalysts like (R)-BINAP-Ru complexes, achieving enantiomeric excess (ee) >90% .
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol) or diastereomeric salt formation with L-tartaric acid . Monitor ee via polarimetry or chiral GC .
Q. How can researchers design experiments to assess the compound’s reactivity in aqueous environments for ecological risk studies?
- Methodological Answer : Conduct hydrolysis studies at varying pH (3–9) and temperatures (25–50°C). Monitor degradation via LC-MS and quantify hydrolysis products (e.g., 5,8-dihydronaphthalen-1-amine). Use OECD Test Guideline 111 (simulated aquatic biodegradation) to evaluate persistence. For chronic toxicity, perform algal growth inhibition tests (OECD 201) .
Q. What advanced computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT2A/2C), leveraging the compound’s structural similarity to methoxetamine .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 forcefield to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF and binding free energy (MM-PBSA) .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?
- Methodological Answer : Discrepancies may stem from solvent effects or conformational flexibility. Use COSMO-RS (in Turbomole) to simulate solvent-induced shifts. For dynamic systems, apply EXSY NMR to detect slow conformational exchange. Cross-reference with solid-state NMR if crystalline samples are available .
Q. What statistical approaches validate contradictory bioassay results (e.g., varying IC50 values across studies)?
- Methodological Answer : Apply meta-analysis using a random-effects model to account for inter-study variability (e.g., RevMan software). Assess heterogeneity via I² statistic. For in-house replication, use orthogonal assays (e.g., SPR vs. fluorescence polarization) and power analysis to ensure adequate sample size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
